molecular formula C21H26N2O4S B2886165 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide CAS No. 941991-30-6

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

Cat. No.: B2886165
CAS No.: 941991-30-6
M. Wt: 402.51
InChI Key: GMRPWFCLMMLTNL-UHFFFAOYSA-N
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Description

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxyphenyl group, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. This forms the intermediate 1-((4-methoxyphenyl)sulfonyl)piperidine. The next step involves the acylation of this intermediate with o-tolylacetyl chloride to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(1-((4-hydroxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide.

    Reduction: Formation of 2-(1-((4-methoxyphenyl)sulfanyl)piperidin-2-yl)-N-(o-tolyl)acetamide.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with receptor sites, while the sulfonyl and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide
  • 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide
  • 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(phenyl)acetamide

Uniqueness

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its m-tolyl and p-tolyl counterparts.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-7-3-4-9-20(16)22-21(24)15-17-8-5-6-14-23(17)28(25,26)19-12-10-18(27-2)11-13-19/h3-4,7,9-13,17H,5-6,8,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRPWFCLMMLTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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